molecular formula C10H11NO3 . HCl B601055 Carfilzomib Related Impurity ((S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride) CAS No. 168154-76-5

Carfilzomib Related Impurity ((S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride)

Katalognummer B601055
CAS-Nummer: 168154-76-5
Molekulargewicht: 193.20 36.46
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carfilzomib is a newly approved tetra peptide epoxy ketone proteasome inhibiting agent for relapsed or refractory multiple myeloma . It is a synthetic tetra peptide epoxy ketone and an analogue of epoxomicin, a natural product that inhibits the proteasome . Carfilzomib is an irreversible proteasome inhibitor that binds to the N-terminal threonine of the chymotrypsin-like active site of the 20S proteasome .


Synthesis Analysis

Carfilzomib is subjected to forced degradation under neutral, acid, base, oxidative, thermal and photolytic stress conditions as per ICH guidelines which results in the formation of six degradation products in base hydrolysis . Out of six, four degradation products are reported in literature .


Molecular Structure Analysis

Carfilzomib shares structural similarity with epoxomicin . It is a second-generation, irreversible, peptide epoxyketone class proteasome inhibitor that targets the chymotrypsin-like β5 subunit of the constitutive 20S proteasome and the β5i subunit of the immunoproteasome 20Si .


Chemical Reactions Analysis

The stability studies of the API drug under stress conditions were carried out according to the international conference on harmonization (ICH) guidelines . The degradation products were separated through Preparative HPLC, and identified and characterized by LCMS, HRMS & NMR .


Physical And Chemical Properties Analysis

Carfilzomib is a selective, highly potent, second-generation proteasome inhibitor . It is a synthetic tetra peptide epoxy ketone and an analogue of epoxomicin .

Wissenschaftliche Forschungsanwendungen

Proteasome Inhibition

Carfilzomib is a second-generation proteasome inhibitor . Proteasomes play a crucial role in the degradation of intracellular proteins and mediate a number of cell survival and progression events . Carfilzomib binds irreversibly with the proteasome, which can lead to the induction of cell cycle arrest and apoptosis .

Cancer Treatment

Carfilzomib has been approved by the FDA for the treatment of patients with relapsed and/or refractory multiple myeloma . It has shown promise in overcoming the major toxicities and resistance associated with bortezomib, another proteasome inhibitor .

Degradation Studies

Carfilzomib is subjected to forced degradation under various conditions such as neutral, acid, base, oxidative, thermal, and photolytic stress conditions . This results in the formation of six degradation products in base hydrolysis .

Drug Development

The degradation products of Carfilzomib can be separated and identified using high-resolution mass spectrometry and nuclear magnetic resonance . This information is valuable for the development of new drugs and for understanding the stability of Carfilzomib .

Treatment of Other Diseases

Apart from multiple myeloma, Carfilzomib has also been used in the treatment of Waldenström macroglobulinemia, low-grade non-Hodgkin lymphomas, and primary amyloidosis .

Biochemical Research

Carfilzomib is a synthetic tetra peptide epoxy ketone and an analogue of epoxomicin . It is used in biochemical research to study the Ubiquitin–proteasome pathway .

Safety And Hazards

Carfilzomib has a favorable safety profile for single agent use in patients with advanced MM . The general tolerability of carfilzomib observed in the analysis allows the administration of full-dose carfilzomib for extended periods in a wide spectrum of patients with R/RMM .

Zukünftige Richtungen

Carfilzomib is a promising proteasome inhibitor for the treatment of relapsed and refractory multiple myeloma . It has been newly accepted and approved by the FDA in 2012 for treatment of relapsed and refractory multiple myeloma . In July 2015, the FDA approved another expanded indication for Carfilzomib in combination with lenalidomide and dexamethasone for the treatment of patients with relapsed and refractory multiple myeloma who have received one to three prior lines of therapy that included a proteasome inhibitor and an immunomodulatory agent .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Carfilzomib Related Impurity ((S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride)' involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Phenylacetic acid", "Benzaldehyde", "Sodium cyanide", "Chloroacetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Condensation of phenylacetic acid and benzaldehyde in the presence of sodium hydroxide and ethanol to form α-phenylcinnamic acid.", "Step 2: Conversion of α-phenylcinnamic acid to α-phenyl-β-hydroxycinnamic acid via catalytic hydrogenation using palladium on carbon as the catalyst.", "Step 3: Conversion of α-phenyl-β-hydroxycinnamic acid to α-phenyl-β-chlorocinnamic acid via reaction with thionyl chloride.", "Step 4: Conversion of α-phenyl-β-chlorocinnamic acid to (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride via reaction with sodium cyanide, followed by hydrolysis with hydrochloric acid and then with sodium hydroxide.", "Step 5: Purification of the resulting compound using recrystallization from a mixture of ethanol and diethyl ether, followed by drying under vacuum." ] }

CAS-Nummer

168154-76-5

Produktname

Carfilzomib Related Impurity ((S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride)

Molekularformel

C10H11NO3 . HCl

Molekulargewicht

193.20 36.46

melting_point

207-209 °C

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

(αS)-α-Amino-γ-oxo-benzenebutanoic Acid Hydrochloride;  (S)-α-Amino-γ-oxo-benzenebutanoic Acid Hydrochloride; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.